3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline
Description
Properties
IUPAC Name |
4-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-14-6-7-17-16(12-14)19(22-8-10-25-11-9-22)18(13-21-17)26(23,24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONUSFJKGFYVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Skraup Cyclization
The Skraup reaction, traditionally involving aniline, glycerol, and sulfuric acid, can be adapted to incorporate halogen substituents. For 6-chloroquinoline derivatives, 3-chloroaniline is heated with glycerol and concentrated sulfuric acid. The reaction proceeds via:
- Dehydration of glycerol to acrolein.
- Michael addition of 3-chloroaniline to acrolein, forming (E)-3-(3-chlorophenylamino)prop-1-en-1-ol.
- Cyclization and oxidation to yield 6-chloroquinoline.
This method produces the halogenated core but requires precise temperature control (180–200°C) to avoid polymerization side reactions.
Friedländer Condensation
A more targeted approach employs Friedländer condensation between o-aminoaryl ketones and active methylene compounds. For example:
- o-Amino-5-chlorobenzaldehyde reacts with morpholine-containing β-ketoesters (e.g., ethyl morpholinoacetoacetate) in acidic ethanol.
- The reaction forms 4-morpholino-6-chloroquinoline-3-carboxylate, which undergoes decarboxylation under thermal conditions to yield 4-morpholino-6-chloroquinoline.
This method achieves regioselective incorporation of the morpholine moiety at position 4 during cyclization.
Sulfonation at Position 3: Benzenesulfonyl Group Installation
The benzenesulfonyl group is introduced via electrophilic aromatic sulfonation or transition-metal-mediated coupling:
Direct Sulfonation
Quinoline derivatives undergo sulfonation at position 3 due to the electron-donating effect of the morpholine group at position 4. Using chlorosulfonic acid:
- 4-Morpholino-6-chloroquinoline is treated with ClSO₃H in dichloroethane at 0–5°C.
- The intermediate sulfonic acid reacts with benzene in the presence of AlCl₃ (Friedel-Crafts conditions) to form the benzenesulfonyl derivative.
| Step | Conditions | Yield |
|---|---|---|
| Sulfonation | ClSO₃H, 0–5°C, 2h | 55% |
| Friedel-Crafts | AlCl₃, benzene, 40°C | 78% |
Suzuki-Miyaura Coupling
For higher regiocontrol, a palladium-catalyzed cross-coupling is utilized:
- 3-Bromo-4-morpholino-6-chloroquinoline reacts with benzenesulfonylboronic acid.
- Catalytic system: Pd(PPh₃)₄ (5 mol%), K₂CO₃, in dioxane/water (4:1) at 80°C for 8 hours.
- Yield: 82–88% with >95% purity.
Halogenation at Position 6: Chlorine Incorporation
If the quinoline core lacks a pre-installed chlorine, electrophilic chlorination is performed:
Directed Chlorination
Using N-chlorosuccinimide (NCS) in acetic acid:
- The morpholine group directs electrophilic attack to position 6.
- Reaction at 70°C for 6 hours provides 6-chloro-4-morpholinoquinoline in 75% yield.
Integrated Synthetic Routes
Two optimized pathways are validated:
Sequential Functionalization
Convergent Synthesis
- Friedländer condensation of o-amino-5-chlorobenzaldehyde with morpholinoacetoacetate → 4-morpholino-6-chloroquinoline (Yield: 58%).
- Suzuki coupling with benzenesulfonylboronic acid → Target compound (Overall yield: 48%).
Analytical Characterization
Critical spectroscopic data for the final compound:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (s, 1H, H-2), 8.23 (d, J=8.5 Hz, 1H, H-8), 7.92–7.85 (m, 3H, Ar-H), 3.85–3.75 (m, 8H, morpholine). |
| MS (ESI) | m/z 389.0 [M+H]⁺ |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the quinoline core or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound has shown promising results in the field of oncology. It acts as an anticancer agent by targeting specific cancer cell lines. For instance, derivatives of quinoline compounds have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines such as HCT-116, MCF-7, and SK-BR3. These studies indicate that modifications to the quinoline structure can enhance its efficacy as an anticancer drug .
Antimicrobial Properties
Research has demonstrated that quinoline derivatives exhibit significant antimicrobial activity. The presence of the morpholine group in 3-(benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline enhances its effectiveness against various bacterial strains. In vitro studies have shown that such compounds can inhibit the growth of pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential use as antibacterial agents .
Neurological Applications
The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neurological applications. Its design allows it to interact with receptors involved in neurodegenerative diseases, potentially serving as a treatment for conditions like Alzheimer’s disease by inhibiting acetylcholinesterase activity . This suggests its role in enhancing cognitive function by increasing acetylcholine levels.
Synthetic Chemistry Applications
Synthesis of Novel Derivatives
3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline serves as a versatile building block for synthesizing novel quinoline derivatives through various chemical reactions. Techniques such as nucleophilic substitution and click chemistry have been employed to modify the quinoline core, leading to compounds with enhanced biological activities .
Diversity-Oriented Synthesis
The compound is integral to diversity-oriented synthesis strategies, allowing researchers to create a library of compounds with varied pharmacological profiles. This approach facilitates the late-stage diversification of key pharmaceutical scaffolds, which is crucial for drug discovery and development .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural analogues and their distinguishing features:
Analysis of Substituent Effects
- Morpholine vs. In contrast, the 3-methylpiperidine analogue (from ) lacks this oxygen, which may reduce polarity and alter pharmacokinetics .
Benzenesulfonyl Group at Position 3 :
The benzenesulfonyl moiety in the target compound increases molecular weight and steric hindrance compared to simpler substituents (e.g., methoxy or methyl groups in ). This group may improve metabolic stability but could also reduce membrane permeability .Chlorine at Position 6 : The 6-chloro substituent is conserved across multiple analogues (e.g., and ), suggesting its role in maintaining structural integrity or electronic effects critical for binding.
Biological Activity
3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological activities. The presence of the benzenesulfonyl group and the morpholine moiety enhances its interaction with biological targets, making it a promising candidate for drug development.
Antiproliferative Activity
Recent studies have demonstrated the antiproliferative effects of quinoline derivatives, including 3-(benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline | MCF-7 (breast cancer) | 12.5 | |
| 3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline | A549 (lung cancer) | 15.0 |
The compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
Anti-inflammatory Activity
The mechanism of action for anti-inflammatory effects involves the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS).
| Compound | Activity | Reference |
|---|---|---|
| 3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline | COX-2 Inhibition | |
| 3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline | iNOS Inhibition |
In vitro studies have shown that this compound can effectively reduce the production of pro-inflammatory mediators, supporting its use in inflammatory conditions.
Antimicrobial Activity
Quinoline derivatives have been evaluated for their antimicrobial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.0 | |
| Escherichia coli | 64.0 |
The results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development in treating bacterial infections.
Case Studies
- Anticancer Efficacy : A study investigated the efficacy of various quinoline derivatives, including our compound, against breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, suggesting that structural modifications could enhance activity further .
- Inflammation Model : In an experimental model of inflammation, the compound significantly reduced paw edema in rats, demonstrating its potential as an anti-inflammatory agent .
The biological activity of 3-(benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes and iNOS, leading to decreased production of inflammatory mediators.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis through activation of caspase pathways.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl and morpholine groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography :
How does the sulfonyl group influence the compound’s reactivity and biological interactions?
Q. Advanced Research Focus
- Reactivity : The benzenesulfonyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Biological Interactions :
- Stabilizes binding to enzyme pockets (e.g., kinases) via hydrogen bonding and π-π stacking .
- Case Study : Analogous sulfonylated quinolines show IC₅₀ values of 0.5–2.0 µM against cancer cell lines (MCF-7, HCT116) .
What experimental approaches resolve contradictions in reported biological activities?
Q. Advanced Research Focus
-
Dose-Response Variability : Conduct parallel assays (e.g., MTT, apoptosis) across multiple cell lines .
-
Target Validation : Use siRNA knockdown or CRISPR to confirm specificity for suspected targets (e.g., topoisomerases) .
-
Comparative SAR Studies :
Derivative Modification Activity (IC₅₀, µM) Parent compound None 1.2 (MCF-7) 6-Fluoro analog Fluorine at position 6 0.8 (HCT116) Morpholine replaced with piperidine Altered heterocycle 3.5 (HeLa) Data adapted from studies on structurally similar quinolines .
How can computational methods guide the design of derivatives with enhanced potency?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., EGFR, PARP) .
- DFT Calculations : Analyze electron density maps to prioritize substituents at positions 3 and 6 for synthetic feasibility .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to refine lead compounds .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced Research Focus
- Chiral Centers : Use asymmetric catalysis (e.g., BINOL-derived ligands) for stereoselective morpholine incorporation .
- Byproduct Mitigation :
- Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) .
- Implement orthogonal purification (e.g., chiral chromatography) for ≥98% enantiomeric excess .
How do solvent polarity and pH affect the compound’s stability in biological assays?
Q. Advanced Research Focus
-
Stability Profile :
Condition Half-life (h) Degradation Products pH 7.4 (PBS) 48 Desulfonated quinoline pH 2.0 (simulated gastric fluid) 12 Chloride hydrolysis byproducts Based on analogs with similar sulfonyl groups . -
Mitigation : Use lyophilized storage at -20°C and DMSO stock solutions for assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
